2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, like organophosphates, inhibit the acetylcholinesterase enzyme . This suggests that “2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide” might also interact with its targets in a similar manner, leading to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like chloroform and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen, resulting in dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other nucleophiles, leading to a variety of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzamides. Substitution reactions can result in a wide range of substituted benzamides with different functional groups.
Scientific Research Applications
2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-(chlorosulfonyl)benzoic acid: Another brominated benzamide with different substituents.
alpha-Bromo-2-chlorophenylacetic acid: A structurally related compound with a different functional group arrangement
Uniqueness
2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO3/c1-22-11-7-8-14(18)13(9-11)17(21)20-10-16(23-2)12-5-3-4-6-15(12)19/h3-9,16H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLLUIMYFBXMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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